N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(4-methoxyphenyl)oxalamide
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Overview
Description
N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(4-methoxyphenyl)oxalamide is a synthetic organic compound characterized by its unique chemical structure, which includes both hydroxy and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(4-methoxyphenyl)oxalamide typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxy-3-methoxy-2-methylpropanol and 4-methoxyaniline.
Formation of Intermediate: The first step involves the reaction of 2-hydroxy-3-methoxy-2-methylpropanol with oxalyl chloride to form an intermediate oxalyl chloride derivative.
Coupling Reaction: This intermediate is then reacted with 4-methoxyaniline under controlled conditions to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(4-methoxyphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(4-methoxyphenyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating enzyme inhibition and substrate specificity.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(4-methoxyphenyl)oxalamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The oxalamide moiety can act as a binding site, enhancing the compound’s affinity for its targets.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-hydroxyethyl)-N2-(4-methoxyphenyl)oxalamide
- N1-(2-methoxy-3-methylpropyl)-N2-(4-methoxyphenyl)oxalamide
- N1-(2-hydroxy-3-methoxypropyl)-N2-(4-methoxyphenyl)oxalamide
Uniqueness
N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(4-methoxyphenyl)oxalamide is unique due to the presence of both hydroxy and methoxy groups on the same carbon atom, which can significantly influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and may confer unique biological and chemical properties.
Properties
IUPAC Name |
N-(2-hydroxy-3-methoxy-2-methylpropyl)-N'-(4-methoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c1-14(19,9-20-2)8-15-12(17)13(18)16-10-4-6-11(21-3)7-5-10/h4-7,19H,8-9H2,1-3H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVQSZKVHQZNQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=C(C=C1)OC)(COC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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